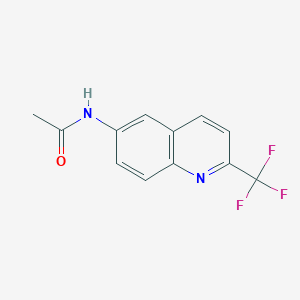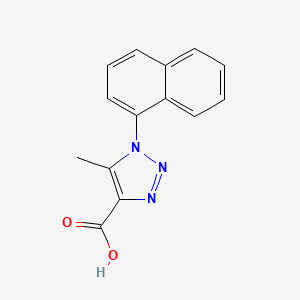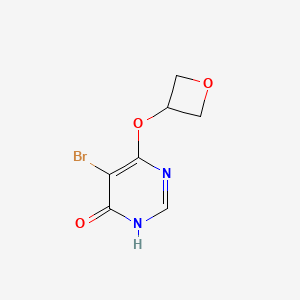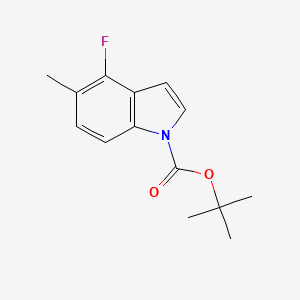
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. This unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling of the Indole and Pyrazole Rings: The indole and pyrazole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the coupled product with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
化学反応の分析
Types of Reactions
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- n-Propyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
- n-Butyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
Uniqueness
n-Ethyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, propyl, and butyl analogs.
特性
CAS番号 |
827317-54-4 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
N-ethyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-2-15-14(19)9-4-3-5-11-10(9)8-13(17-11)12-6-7-16-18-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18) |
InChIキー |
CNRUXMNSOKUFPQ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)





![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)
